

Spectroscopic Profile of Fraxetin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fraxetin*

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This technical guide provides a comprehensive analysis of the spectroscopic data for **fraxetin** (7,8-dihydroxy-6-methoxycoumarin), a naturally occurring coumarin derivative with significant pharmacological interest. The document outlines key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for these analyses, and visualizes relevant biochemical pathways and analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **fraxetin**, facilitating easy reference and comparison.

NMR Spectroscopic Data

NMR spectroscopy is crucial for the structural elucidation of **fraxetin**. The data presented here were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **Fraxetin** (400 MHz, DMSO-d₆)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.94	d	9.47
H-5	7.10	s	-
H-3	6.28	d	9.47
-OCH ₃	3.81	s	-
-OH	9.72	br s	-
Data sourced from reference[1]			

Table 2: ¹³C NMR Spectroscopic Data for **Fraxetin** (100 MHz, DMSO-d₆)

Carbon Atom	Chemical Shift (δ) ppm
C-2	160.6
C-3	113.0
C-4	145.1
C-4a (10)	111.1
C-5	106.4
C-6	146.5
C-7	144.8
C-8	143.4
C-8a (9)	128.8
-OCH ₃	56.6
Data sourced from reference[1]	

IR Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in **fraxetin**. The characteristic absorption bands are listed below.

Table 3: Key IR Absorption Bands for **Fraxetin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3300-3500	Strong, Broad	O-H Stretch (Phenolic)
~3100-3000	Medium	=C-H Stretch (Aromatic)
~1700-1735	Strong	C=O Stretch (α,β -unsaturated lactone)
~1600-1585	Medium-Strong	C=C Stretch (Aromatic ring)
~1500-1400	Medium-Strong	C=C Stretch (Aromatic ring)
~1300-1000	Strong	C-O Stretch (Ether and Phenol)

UV-Vis Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within the **fraxetin** molecule.

Table 4: UV-Vis Absorption Maxima for **Fraxetin**

Solvent	λ_{max} (nm)
Methanol/Water	211, 341[2]
Not Specified	202, 286, 337 (as part of Cortex Fraxini extract) [3]

The absorption spectrum of **fraxetin** can exhibit a blue shift (hypsochromic shift) and a decrease in absorbance (hypochromic effect) upon interaction with macromolecules like DNA. [4][5]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of **fraxetin**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of purified **fraxetin** and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6). Ensure complete dissolution, using gentle vortexing if necessary.
- **Internal Standard:** Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.
- **Data Acquisition:** Transfer the solution to a standard 5 mm NMR tube. Acquire 1H and ^{13}C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
- **1H NMR Parameters:** Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Parameters:** Utilize a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the 1H spectrum and pick the peaks in both 1H and ^{13}C spectra.

IR Spectroscopy Protocol

- **Sample Preparation (ATR Method):** Place a small amount of the solid, dry **fraxetin** powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is collected over a range of 4000 to 400 cm^{-1} .

- **Background Correction:** Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This background is automatically subtracted from the sample spectrum by the instrument software.
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.

UV-Vis Spectroscopy Protocol

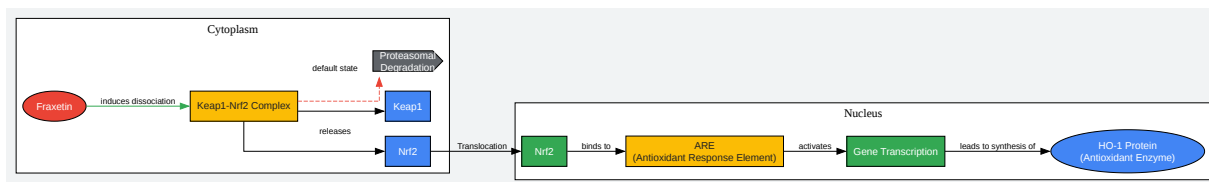
- **Solvent Selection:** Choose a suitable UV-grade solvent in which **fraxetin** is soluble and that does not absorb in the region of interest (typically 200-400 nm). A mixture of methanol and water is a common choice.[2]
- **Stock Solution Preparation:** Prepare a stock solution of **fraxetin** by accurately weighing a known amount of the compound and dissolving it in a precise volume of the chosen solvent to achieve a known concentration (e.g., 1 mg/mL).
- **Working Solution Preparation:** Dilute the stock solution to prepare a working solution with a concentration that results in an absorbance value within the instrument's linear range (typically 0.1 - 1.0 A.U.). A concentration of around 10 µg/mL is often appropriate.
- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a blank (reference) and another with the **fraxetin** working solution.
- **Spectral Scan:** Scan the sample from a higher to a lower wavelength (e.g., 400 nm to 200 nm) to record the absorption spectrum.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

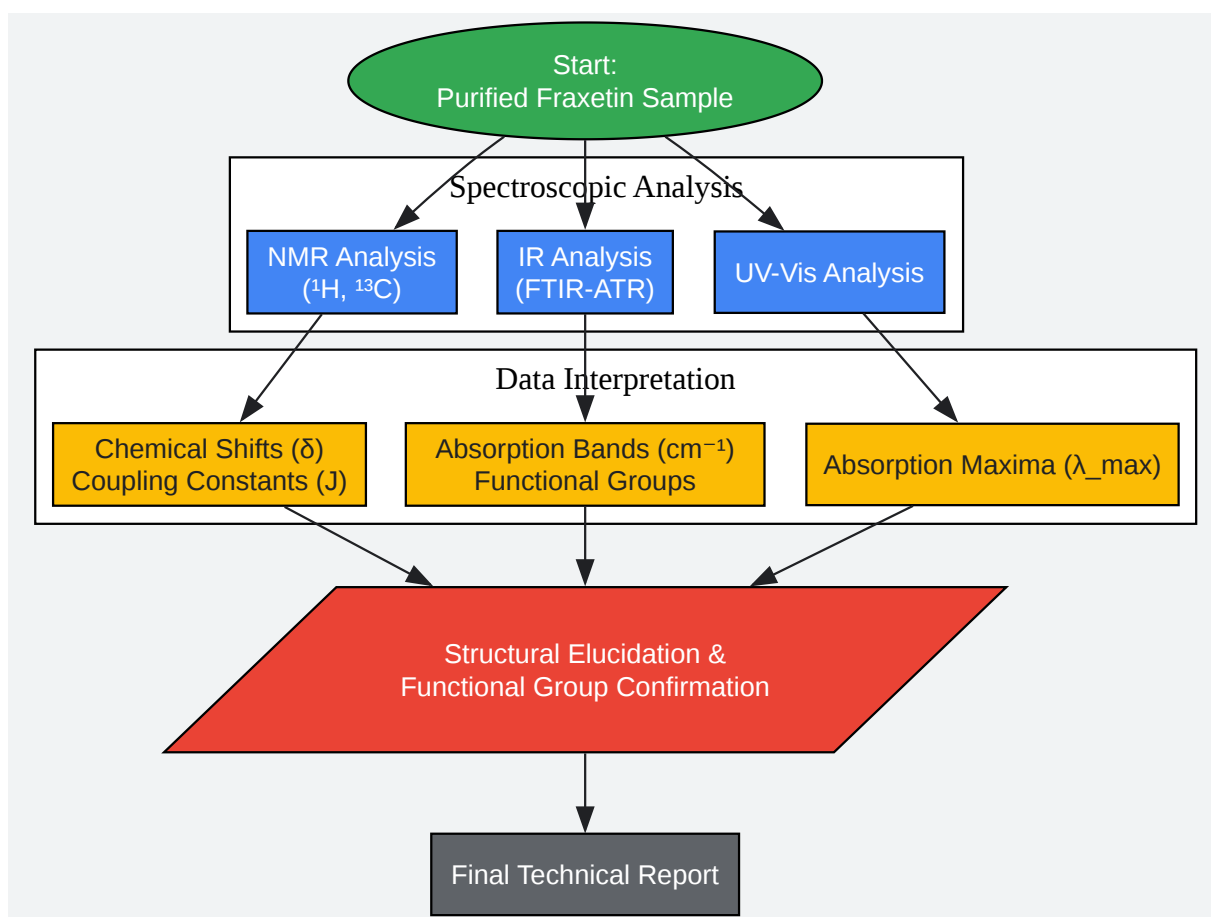
Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by **fraxetin** and a general workflow for its spectroscopic analysis.

Fraxetin-Mediated Nrf2 Signaling Pathway

Fraxetin is known to exert antioxidant effects by activating the Nrf2 signaling pathway.^{[1][4][6]} Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. **Fraxetin** can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1).





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